
Magnesium bromide etherate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
臭化マグネシウムエーテル錯体は、化学式
MgBr2⋅O(C2H5)2
.で表される化学化合物です。これは、臭化マグネシウムがジエチルエーテルと配位した配位錯体です。この化合物は、有機合成におけるルイス酸触媒として、およびその他の様々な化学反応に広く使用されています。準備方法
Synthetic Routes and Reaction Conditions: Magnesium bromide etherate can be synthesized by reacting magnesium bromide with diethyl ether. The reaction typically involves dissolving magnesium bromide in diethyl ether under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete dissolution and coordination.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. Industrial production may also involve additional purification steps such as recrystallization to obtain the desired product quality.
化学反応の分析
Types of Reactions: Magnesium bromide etherate participates in various types of chemical reactions, including:
Substitution Reactions: It can act as a catalyst in substitution reactions, where it facilitates the replacement of one functional group with another.
Addition Reactions: It is used in addition reactions, particularly in the formation of carbon-carbon bonds.
Catalytic Reactions: As a Lewis acid, it catalyzes reactions such as the Diels-Alder reaction and the Cannizzaro reaction.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include alkenes, alkynes, and aromatic compounds.
Conditions: Reactions involving this compound are typically carried out under anhydrous conditions to prevent hydrolysis. The reactions are often performed at room temperature or slightly elevated temperatures.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction type. For example, in the Diels-Alder reaction, the product is a cyclohexene derivative, while in substitution reactions, the product is typically a substituted organic compound.
科学的研究の応用
Magnesium bromide etherate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various reactions such as the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Biology: In biological research, it is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: In industrial applications, this compound is used in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism by which magnesium bromide etherate exerts its effects is primarily through its role as a Lewis acid It can accept electron pairs from other molecules, thereby facilitating various chemical reactions The molecular targets and pathways involved depend on the specific reaction and the substrates used
類似化合物との比較
Magnesium bromide etherate can be compared with other similar compounds such as:
Magnesium chloride etherate: Similar in structure but with chloride ions instead of bromide, it is also used as a Lewis acid catalyst.
Magnesium iodide etherate: Another similar compound with iodide ions, used in similar catalytic applications.
Magnesium bromide: Without ether coordination, it is less soluble in organic solvents and less effective as a catalyst.
Uniqueness: this compound is unique due to its high solubility in organic solvents and its effectiveness as a Lewis acid catalyst. The coordination with diethyl ether enhances its stability and reactivity compared to the non-coordinated magnesium bromide.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its unique properties as a Lewis acid catalyst make it an invaluable tool in the development of new chemical reactions and the synthesis of complex molecules.
特性
分子式 |
C4H10Br2MgO |
|---|---|
分子量 |
258.24 g/mol |
IUPAC名 |
magnesium;ethoxyethane;dibromide |
InChI |
InChI=1S/C4H10O.2BrH.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChIキー |
JGZKUKYUQJUUNE-UHFFFAOYSA-L |
正規SMILES |
CCOCC.[Mg+2].[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



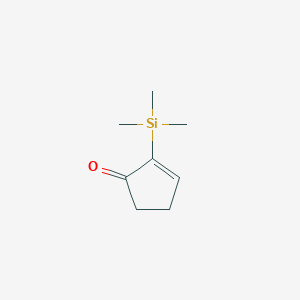
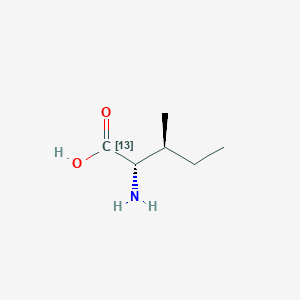
![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)
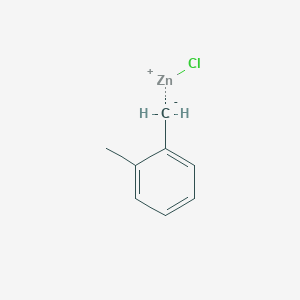
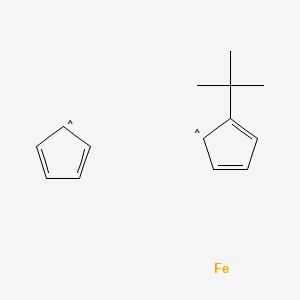


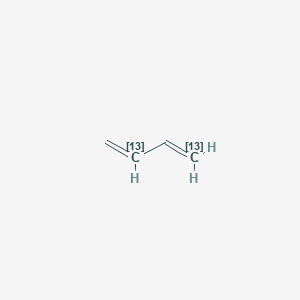


![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)

